tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate
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Overview
Description
tert-Butyl (2-amino-6-oxaspiro[35]nonan-9-yl)carbamate is a synthetic organic compound with a unique spirocyclic structure It is characterized by the presence of a tert-butyl group, an amino group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the spirocyclic ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or amines.
Substitution: Amides, sulfonamides, or other substituted derivatives.
Scientific Research Applications
tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-7-yl)methylcarbamate: Similar structure but with a different substitution pattern on the spirocyclic ring.
tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)methylcarbamate: Similar structure but with a different functional group on the spirocyclic ring.
Uniqueness
tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both an amino group and a carbamate functional group. This combination of features makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C13H24N2O3 |
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Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-4-5-17-8-13(10)6-9(14)7-13/h9-10H,4-8,14H2,1-3H3,(H,15,16) |
InChI Key |
DFKZXLRSAZUFGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC12CC(C2)N |
Origin of Product |
United States |
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